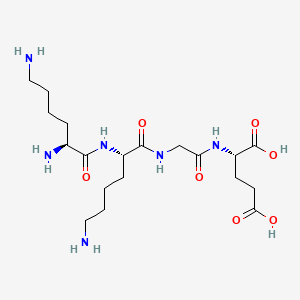

Lysyl-lysyl-glycyl-glutamic acid

Description

Significance of Short Peptides in Biochemical Research

Short peptides, typically consisting of 2 to 50 amino acid residues, are crucial players in a vast array of biological processes. longdom.org They act as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in cell communication, regulating enzyme activity, and modulating immune responses. longdom.orgnih.gov Unlike larger proteins, short peptides can sometimes cross cell membranes and reach intracellular targets, giving them unique therapeutic potential. mdpi.com Their structural diversity and conformational flexibility enable them to interact with specific receptor sites with high selectivity. mdpi.com Researchers are increasingly interested in short peptides for their potential in innovative therapies due to their ability to mimic natural biological functions with potentially fewer side effects than small molecule drugs or large protein biologics. mdpi.comnih.govexplorationpub.com

The Tetrapeptide Lysyl-lysyl-glycyl-glutamic acid: Structural Context and Compositional Rationale

Lysyl-lysyl-glycyl-glutamic acid, abbreviated as Lys-Lys-Gly-Glu, is a tetrapeptide composed of four specific amino acid residues linked by peptide bonds. The sequence begins with two consecutive lysine (B10760008) residues, followed by a glycine (B1666218) residue, and terminates with a glutamic acid residue.

The rationale for this specific composition can be inferred from the distinct properties of each amino acid:

Two consecutive Lysine residues: The presence of two basic, positively charged lysine residues at the N-terminus would confer a significant positive charge to this region of the peptide at physiological pH. This could facilitate interactions with negatively charged molecules, such as nucleic acids or specific domains on other proteins. wikipedia.org

A central Glycine residue: Glycine is the smallest and most flexible amino acid, possessing only a hydrogen atom as its side chain. russelllab.orgyoutube.com Its inclusion in the peptide backbone introduces a point of high conformational flexibility, potentially allowing the peptide to adopt specific three-dimensional structures or to bend and fit into tight binding pockets. nih.govyoutube.com

A terminal Glutamic acid residue: The C-terminal glutamic acid residue provides a negative charge at physiological pH. britannica.com This creates a distinct charge separation within the peptide, with a positively charged N-terminus and a negatively charged C-terminus, a characteristic that could be crucial for its biological activity and interactions.

Overview of Relevant Amino Acid Residues: Lysine, Glycine, and Glutamic Acid in Peptide Systems

A deeper understanding of Lys-Lys-Gly-Glu requires an examination of its constituent amino acids:

| Amino Acid | Key Characteristics in Peptide Systems |

| Lysine (Lys) | An essential amino acid with a positively charged side chain at physiological pH. It is crucial for protein structure and function, often participating in hydrogen bonding and salt bridges. wikipedia.org Lysine residues are frequently found on the exterior of proteins where they can interact with the aqueous environment and are common sites for post-translational modifications like acetylation and ubiquitination, which can regulate protein activity and signaling. wikipedia.orgnumberanalytics.com |

| Glycine (Gly) | The simplest amino acid, with a single hydrogen atom as its side chain. youtube.com This minimal side chain provides significant conformational flexibility, allowing it to fit into tight turns and loops within protein structures where other, bulkier amino acids would not be accommodated. russelllab.orgyoutube.com This flexibility can be critical for the dynamic functions of peptides and proteins. nih.gov |

| Glutamic Acid (Glu) | An acidic amino acid with a negatively charged carboxyl group in its side chain at physiological pH. britannica.com It is a key component in many proteins and plays a role as a neurotransmitter. byjus.com In peptides, glutamic acid can form salt bridges with positively charged residues, contributing to the stability of the overall structure. reddit.com |

Research Gaps and Emerging Avenues for Lysyl-lysyl-glycyl-glutamic acid Investigations

While the individual properties of lysine, glycine, and glutamic acid are well-documented, specific research on the tetrapeptide Lysyl-lysyl-glycyl-glutamic acid is not extensively reported in publicly available literature. This represents a significant research gap.

Emerging avenues for investigation could include:

Synthesis and Structural Analysis: The chemical synthesis of Lys-Lys-Gly-Glu would be the first step, followed by detailed structural characterization using techniques like NMR spectroscopy to understand its three-dimensional conformation in solution. nih.gov

Biological Activity Screening: Investigating the potential biological activities of this tetrapeptide is a key future direction. Based on its composition, it could be screened for antimicrobial, anti-inflammatory, or cell-penetrating properties.

Interaction Studies: Research could focus on how Lys-Lys-Gly-Glu interacts with other biomolecules. For instance, its charged nature suggests potential binding to DNA, RNA, or specific protein domains.

Computational Modeling: Molecular dynamics simulations could be employed to predict the peptide's conformational landscape and its potential binding modes with various biological targets, guiding experimental work.

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQWGICKJIJKNO-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992905 | |

| Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72189-84-5 | |

| Record name | Lysyl-lysyl-glycyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072189845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Lysyl Lysyl Glycyl Glutamic Acid

Solid-Phase Peptide Synthesis (SPPS) Approaches for Lysyl-lysyl-glycyl-glutamic acid

Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the synthesis of peptides, including Lys-Lys-Gly-Glu. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin. csic.es

Fmoc/tBu Chemistry in Lysyl-lysyl-glycyl-glutamic acid Synthesis

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a popular choice for SPPS due to its use of milder reaction conditions compared to other methods. seplite.com In this approach, the α-amino group of the amino acids is temporarily protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids, such as lysine (B10760008) and glutamic acid, are protected by acid-labile groups like tert-butyl (tBu). csic.esseplite.com

For the synthesis of Lys-Lys-Gly-Glu, the side-chain amino group of lysine is typically protected with a Boc (tert-butoxycarbonyl) group, and the side-chain carboxyl group of glutamic acid is protected with a tert-butyl ester (OtBu). seplite.com The synthesis proceeds by first anchoring the C-terminal amino acid, glutamic acid, to a suitable resin. researchgate.net The Fmoc group on the glutamic acid is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esresearchgate.net The subsequent amino acids (glycine, then lysine, then another lysine) are then coupled sequentially. Each coupling step involves activating the carboxyl group of the incoming Fmoc-protected amino acid. wikipedia.org

Boc/Bzl Chemistry for Lysyl-lysyl-glycyl-glutamic acid Construction

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy represents a classical approach to SPPS. seplite.com This method utilizes the acid-labile Boc group for temporary protection of the α-amino group and benzyl-based protecting groups for the side chains. wikipedia.orgseplite.com The Boc group is typically removed with trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). seplite.combeilstein-journals.org

In the context of synthesizing Lys-Lys-Gly-Glu, the lysine side chains would be protected with a group like 2-chlorobenzyloxycarbonyl (2-Cl-Z), and the glutamic acid side chain would be protected as a benzyl (B1604629) ester (OBzl). slideplayer.com The synthesis starts with the C-terminal glutamic acid attached to a resin like Merrifield resin. seplite.com Each cycle of amino acid addition involves the removal of the Boc group with TFA, followed by a neutralization step, and then the coupling of the next Boc-protected amino acid. seplite.comslideplayer.com While effective, the repeated use of acid for Boc deprotection and the harsh final cleavage conditions are notable aspects of this strategy. csic.es

Optimization of Coupling Conditions for Lysyl-lysyl-glycyl-glutamic acid

The formation of the peptide bond between amino acids is a critical step, and the choice of coupling reagents and conditions directly impacts the yield and purity of the final peptide. jpt.com For the synthesis of Lys-Lys-Gly-Glu, various coupling reagents can be employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and minimize side reactions like racemization. researchgate.netjpt.com

More reactive coupling reagents, known as uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can also be used, particularly for difficult couplings. jpt.comgyrosproteintechnologies.com The choice of reagent may depend on factors like the specific amino acid sequence and desired reaction speed. gyrosproteintechnologies.com To ensure complete reaction, a strategy of "double coupling," where the coupling step is performed twice, can be employed for challenging sequences. biotage.com

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC jpt.com | HOBt, OxymaPure researchgate.netjpt.com | Widely used, cost-effective, may require additives to suppress side reactions. jpt.com |

| Uronium Salts | HATU, HBTU, HCTU gyrosproteintechnologies.com | --- | Highly reactive, fast coupling times, suitable for difficult sequences. gyrosproteintechnologies.com |

| Phosphonium Salts | PyBOP, PyAOP | --- | Highly reactive, effective for sterically hindered couplings. wikipedia.org |

Resin Selection and Cleavage Protocols for Lysyl-lysyl-glycyl-glutamic acid

The choice of solid support (resin) and the final cleavage protocol are interdependent and crucial for the successful synthesis of the target peptide. The linker that attaches the peptide to the resin determines the C-terminal functionality (acid or amide) and the conditions required for cleavage. gyrosproteintechnologies.com

For synthesizing Lys-Lys-Gly-Glu with a C-terminal carboxylic acid using the Fmoc/tBu strategy, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is often employed. researchgate.netcreative-peptides.comacsgcipr.org The Wang resin is cleaved under moderately acidic conditions, typically with a high concentration of TFA. researchgate.net The 2-CTC resin is highly acid-sensitive, allowing for cleavage under very mild acidic conditions, which can be advantageous for preserving sensitive protecting groups on the peptide if a fragment condensation strategy is planned. acsgcipr.orgiris-biotech.de

The final cleavage step removes the side-chain protecting groups and detaches the peptide from the resin. sigmaaldrich.com This is typically accomplished by treating the resin-bound peptide with a cleavage cocktail containing a strong acid, most commonly TFA. researchgate.netsigmaaldrich.com The cocktail also includes "scavengers" to trap the reactive carbocations generated from the cleavage of the protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide. sigmaaldrich.com

| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Group |

| Wang Resin | p-alkoxybenzyl alcohol | High TFA concentration (e.g., 95% TFA) researchgate.netthermofisher.com | Carboxylic Acid |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Mildly acidic (e.g., 1% TFA in DCM) acsgcipr.orgiris-biotech.de | Carboxylic Acid |

| Rink Amide Resin | Rink Amide | High TFA concentration (e.g., 95% TFA) iris-biotech.dethermofisher.com | Amide |

| Merrifield Resin | Benzyl | Strong acid (e.g., anhydrous HF) seplite.com | Carboxylic Acid |

Solution-Phase Peptide Synthesis Techniques for Lysyl-lysyl-glycyl-glutamic acid

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, especially for large-scale production and the synthesis of shorter peptides like Lys-Lys-Gly-Glu. wikipedia.org This method involves carrying out the coupling and deprotection reactions in a homogeneous solution. youtube.com

Segment Condensation Strategies in Lysyl-lysyl-glycyl-glutamic acid Assembly

A key strategy in solution-phase synthesis is segment condensation. This approach involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together to form the final, larger peptide. nih.gov This can be more efficient than the stepwise addition of single amino acids for larger molecules.

For Lys-Lys-Gly-Glu, a possible segment condensation strategy would involve the synthesis of two dipeptide fragments, for example, a protected Lys-Lys segment and a protected Gly-Glu segment. These two fragments would then be coupled together. For instance, the carboxyl group of the protected Lys-Lys dipeptide would be activated and then reacted with the free amino group of the protected Gly-Glu dipeptide. The success of this strategy relies on minimizing racemization at the C-terminal amino acid of the activated peptide segment. google.com The use of specific coupling reagents and conditions is crucial to ensure high yield and stereochemical purity of the final Lysyl-lysyl-glycyl-glutamic acid. google.com

Protecting Group Schemes for Lysyl-lysyl-glycyl-glutamic acid

The synthesis of Lysyl-lysyl-glycyl-glutamic acid necessitates a robust protecting group strategy to prevent unwanted side reactions and ensure the correct peptide sequence. nih.gov Protecting groups temporarily mask reactive functional moieties on the amino acids, including the α-amino group and the reactive side chains of lysine and glutamic acid. nih.govbiosynth.com The choice between the two most prevalent strategies, Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl), dictates the conditions for deprotection throughout the synthesis. biosynth.com

In the widely used Fmoc/tBu strategy, the N-terminal α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. iris-biotech.de This group is removed at each step of the synthesis using a mild base, typically a solution of piperidine in an organic solvent. iris-biotech.decreative-peptides.com The reactive side chains of the amino acids are protected by acid-labile groups. For the two lysine residues, the ε-amino group is highly nucleophilic and requires protection to prevent branching. creative-peptides.comopenaccesspub.org The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, as it is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the solid support. openaccesspub.orgpeptide.com Other protecting groups for the lysine side chain in Fmoc chemistry include Mtt, Dde, and ivDde, which offer orthogonal cleavability for more complex synthetic schemes. peptide.comiris-biotech.de

The γ-carboxyl group of the glutamic acid residue must also be protected to prevent side reactions. creative-peptides.com In the Fmoc/tBu strategy, this is typically achieved with a tert-butyl (tBu) ester, which is cleaved simultaneously with the lysine Boc groups and the resin linker by TFA. iris-biotech.decreative-peptides.com

Alternatively, in the Boc/Bzl strategy, the α-amino group is protected by the acid-labile Boc group, which is removed with a milder acid like TFA at each cycle. creative-peptides.com The side chains are then protected with groups that require a much stronger acid, such as hydrogen fluoride (HF), for removal. For lysine, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often used, while the glutamic acid side chain can be protected as a cyclohexyl ester (OcHex). creative-peptides.compeptide.com

An effective protecting group scheme relies on orthogonality, meaning that the different classes of protecting groups can be removed under specific conditions without affecting the others. biosynth.comiris-biotech.de This ensures the sequential and controlled assembly of the peptide chain.

Table 1: Common Protecting Groups in the Synthesis of Lysyl-lysyl-glycyl-glutamic acid

| Amino Acid Residue | Functional Group | Protecting Group (Fmoc Strategy) | Cleavage Condition | Protecting Group (Boc Strategy) | Cleavage Condition |

|---|---|---|---|---|---|

| N-Terminus | α-Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Boc (tert-butyloxycarbonyl) | TFA |

| Lysine | ε-Amino | Boc (tert-butyloxycarbonyl) | TFA openaccesspub.orgpeptide.com | Z(2-Cl) (2-Chlorobenzyloxycarbonyl) | HF creative-peptides.com |

| Glutamic Acid | γ-Carboxyl | OtBu (tert-butyl ester) | TFA creative-peptides.com | OcHex (Cyclohexyl ester) | HF creative-peptides.com |

Chemo-Enzymatic Synthesis of Lysyl-lysyl-glycyl-glutamic acid Analogues

Chemo-enzymatic peptide synthesis (CEPS) presents an innovative and sustainable approach for producing peptides, including analogues of Lysyl-lysyl-glycyl-glutamic acid. nih.govcnbiosynth.com This hybrid technology merges the precision of chemical synthesis for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation to assemble them into a final, larger peptide. nih.govrsc.org

The process typically involves the solid-phase peptide synthesis (SPPS) of shorter, protected or unprotected peptide segments. rsc.org These chemically synthesized fragments are then joined together in an aqueous solution catalyzed by an enzyme, often an engineered ligase derived from proteases like subtilisin. rsc.org This method avoids the extensive use of protecting groups and coupling reagents required for the synthesis of long peptides by purely chemical means, which can lead to impurities and lower yields. cnbiosynth.com

For creating analogues of Lysyl-lysyl-glycyl-glutamic acid, CEPS is particularly advantageous. For instance, a fragment such as Lysyl-lysine could be synthesized chemically and then enzymatically ligated to a chemically synthesized Glycyl-glutamic acid analogue, where the glutamic acid has been replaced by another amino acid. The enzyme's specificity ensures that the peptide bond is formed correctly between the desired fragments. nih.gov The reaction conditions, such as pH, temperature, and the presence of organic co-solvents, can be optimized to favor the ligation reaction and accommodate even hydrophobic or folded peptide fragments. nih.govcnbiosynth.com This approach has been successfully used for the large-scale, sustainable manufacture of therapeutic peptides. rsc.org

Purification and Isolation Methodologies for Synthetic Lysyl-lysyl-glycyl-glutamic acid

Following synthesis and cleavage from the solid support, the crude peptide product contains the target molecule along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and incompletely deprotected peptides. Therefore, a robust purification strategy is essential to isolate Lysyl-lysyl-glycyl-glutamic acid to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and purity assessment of synthetic peptides. springernature.comnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, the crude peptide mixture is injected onto a column packed with a non-polar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 alkyl chains. nih.gov A mobile phase, consisting of a polar solvent system, is then pumped through the column. The standard mobile phase for peptide purification includes:

Solvent A: Water with a small amount of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA). peptide.com

Solvent B: An organic solvent, usually acetonitrile (B52724) (ACN), also containing 0.1% TFA. peptide.com

The TFA serves to acidify the mobile phase, which protonates the carboxyl groups and ensures that peptides carry a positive charge, while also forming ion pairs with the basic residues, improving peak shape and resolution. nih.govpeptide.com

Purification is achieved using a gradient elution, where the concentration of Solvent B (acetonitrile) is gradually increased over time. nih.govpeptide.com Peptides initially bind to the hydrophobic stationary phase. As the mobile phase becomes more non-polar (higher ACN concentration), the peptides are sequentially eluted based on their hydrophobicity, with more hydrophobic peptides being retained on the column longer. The desired peptide is collected in fractions, which are then analyzed by analytical HPLC to assess their purity. Fractions meeting the required purity level are pooled together. peptide.com Alternative purification methods like reversed-phase flash chromatography can also be employed, sometimes as a preliminary cleanup step before final HPLC polishing, as it allows for higher sample loading. biotage.com

Lyophilization and Storage Considerations

Once the pure fractions of Lysyl-lysyl-glycyl-glutamic acid have been collected and pooled, the solvent, which consists of water, acetonitrile, and TFA, must be removed. Lyophilization, or freeze-drying, is the standard method for this process. uk-peptides.com It involves freezing the aqueous peptide solution and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. uk-peptides.comomizzur.com This process yields the peptide as a stable, dry, fluffy powder. uk-peptides.com

Proper storage of the lyophilized peptide is critical to maintain its integrity and long-term stability. sigmaaldrich.com

Temperature: For long-term storage, lyophilized peptides should be kept at -20°C or colder. sigmaaldrich.comnovoprolabs.com While they can be stable for days or weeks at ambient temperature during shipping, cold storage is essential for preservation. sigmaaldrich.com

Moisture: Exposure to moisture significantly decreases the stability of lyophilized peptides. sigmaaldrich.comnovoprolabs.com It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold peptide powder. sigmaaldrich.comnovoprolabs.com

Light and Air: Peptides should be stored away from bright light. novoprolabs.com For peptides containing residues prone to oxidation, such as tryptophan or methionine (not present in this peptide), sealing the container under an inert gas like nitrogen can further enhance stability. novoprolabs.com Peptides with charged residues like lysine and glutamic acid can be hygroscopic, meaning they readily absorb moisture from the air, making careful handling imperative. genscript.com

When needed for use, the peptide can be reconstituted in an appropriate buffer. Storing peptides in solution is generally not recommended due to lower stability compared to the lyophilized state. genscript.com If storing in solution is necessary, it should be for a short term, at a pH of 5-6, and frozen in aliquots to avoid repeated freeze-thaw cycles. genscript.com

Structural Characterization and Conformational Analysis of Lysyl Lysyl Glycyl Glutamic Acid

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is essential for the detailed structural analysis of peptides like Lysyl-lysyl-glycyl-glutamic acid, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For Lysyl-lysyl-glycyl-glutamic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive analysis.

The 1D ¹H NMR spectrum provides initial information on the types of protons present, though significant overlap is expected, particularly for the signals from the two identical lysine (B10760008) residues. peptidesciences.com 2D NMR techniques are required to resolve these ambiguities. acs.org

COSY (Correlated Spectroscopy) reveals through-bond proton-proton couplings, which is crucial for identifying the spin systems of individual amino acid residues. acs.org

TOCSY (Total Correlation Spectroscopy) extends these correlations along the entire spin system of each residue, simplifying the identification of the four constituent amino acids. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space proximities between protons that are close to each other (typically <5 Å). This is vital for determining the peptide's secondary structure by identifying sequential and long-range NOEs. For instance, strong sequential dαΝ cross-peaks are characteristic of extended conformations like β-sheets or random coils. acs.org

The assignment of resonances is the first step, followed by the analysis of coupling constants and NOE patterns to define the torsion angles (Φ, Ψ) of the peptide backbone and the conformation of the side chains.

Table 2: Estimated ¹H NMR Chemical Shifts (ppm) for Lys-Lys-Gly-Glu in an Unstructured State

| Amino Acid | NH | α-H | β-H | γ-H | δ-H | ε-H |

| Lysine (K) | 8.3 | 4.3 | 1.8 | 1.4 | 1.6 | 2.9 |

| Glycine (B1666218) (G) | 8.4 | 3.9 | - | - | - | - |

| Glutamic Acid (E) | 8.5 | 4.4 | 2.0 | 2.3 | - | - |

| Note: Values are approximate and can vary based on solvent, pH, and temperature. acs.org |

Mass spectrometry (MS) is an indispensable tool for verifying the molecular integrity of Lysyl-lysyl-glycyl-glutamic acid. High-resolution mass spectrometry can determine the peptide's monoisotopic mass with high accuracy, confirming its elemental composition (C₁₉H₃₆N₆O₇).

Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. The peptide is fragmented in the mass spectrometer, typically at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Lys-Lys-Gly-Glu order.

Further confirmation can be achieved through enzymatic digestion with proteases that have specific cleavage sites. nih.gov

Lys-C cleaves at the C-terminal side of lysine residues.

Glu-C cleaves at the C-terminal side of glutamic acid residues.

Analysis of the resulting fragments by MS would provide unambiguous confirmation of the peptide's primary structure. nih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds are the primary chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is characteristic of the peptide's secondary structure. nih.gov

For Lysyl-lysyl-glycyl-glutamic acid, the CD spectrum would likely indicate a predominantly random coil conformation in a simple aqueous buffer, characterized by a strong negative band near 200 nm. mdpi.com However, the conformation can be highly dependent on the environment. The addition of helicogenic solvents, such as trifluoroethanol (TFE), could induce the formation of ordered structures like α-helices, which are identified by negative bands at approximately 208 nm and 222 nm. mdpi.comebi.ac.uk

X-ray Crystallography and Lysyl-lysyl-glycyl-glutamic acid Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. medchemexpress.com If a high-quality single crystal of Lysyl-lysyl-glycyl-glutamic acid could be grown, X-ray diffraction analysis would yield an electron density map from which the exact conformation of the peptide backbone and side chains could be modeled.

However, obtaining suitable crystals of small, flexible peptides can be a significant challenge. The conformational flexibility of the lysine and glutamic acid side chains, as well as the glycine residue, may hinder the formation of a well-ordered crystal lattice. To date, no crystal structure for Lysyl-lysyl-glycyl-glutamic acid has been deposited in public structural databases.

Conformational Dynamics and Flexibility Studies of Lysyl-lysyl-glycyl-glutamic acid

The Lysyl-lysyl-glycyl-glutamic acid peptide is expected to exhibit significant conformational dynamics and flexibility in solution. This flexibility arises from several factors:

The glycine residue , lacking a side chain, allows for a much wider range of main-chain dihedral angles (Φ, Ψ) than other amino acids.

The long, aliphatic side chains of the two lysine residues and the glutamic acid residue possess multiple rotatable single bonds, allowing them to adopt numerous conformations.

Computational methods, particularly molecular dynamics (MD) simulations, are well-suited to study these dynamics. An MD simulation can model the movements of the peptide over time in a simulated aqueous environment, providing a detailed view of its conformational landscape. Such studies can reveal the preferred conformations, the energy barriers between them, and the influence of solvent interactions on the peptide's structure. The electrostatic interactions between the charged lysine and glutamic acid side chains are expected to play a major role in governing the ensemble of accessible conformations.

pH-Dependent Structural Transitions in Lysyl-lysyl-glycyl-glutamic acid

The structure of Lysyl-lysyl-glycyl-glutamic acid is highly sensitive to the pH of its environment due to the ionizable side chains of its constituent amino acids.

The ε-amino groups of the two lysine residues have a pKa of approximately 10.5 and will be positively charged at neutral and acidic pH.

The γ-carboxyl group of the glutamic acid residue has a pKa of about 4.3 and will be negatively charged at neutral and basic pH.

Changes in pH alter the net charge of the peptide and the intramolecular electrostatic interactions. At low pH (<4), all three side chains will be protonated, resulting in a net charge of +3. At neutral pH (~7), the lysine side chains are protonated and the glutamic acid side chain is deprotonated, giving a net charge of +1. At high pH (>11), all side chains will be deprotonated, resulting in a net charge of -1.

These changes in charge distribution can drive conformational transitions. For example, the electrostatic repulsion between the two positively charged lysine residues at low to neutral pH might favor a more extended conformation. The attraction between the lysine and glutamic acid residues at neutral pH could favor more compact structures. These pH-dependent structural changes can be monitored using spectroscopic techniques like CD and NMR. mdpi.com While studies on related poly-peptides like poly(L-lysyl-L-glutamic acid) have shown a lack of ordered structure across a wide pH range in water, the specific sequence and finite length of this tetrapeptide could allow for more defined pH-triggered transitions. mdpi.com

Computational and Theoretical Investigations of Lysyl Lysyl Glycyl Glutamic Acid

Molecular Dynamics (MD) Simulations of Lysyl-lysyl-glycyl-glutamic acid in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For Lys-Lys-Gly-Glu, an MD simulation would provide atomic-level insights into its conformational flexibility and interactions with a solvent, typically water, to mimic physiological conditions.

The process would begin with the generation of a three-dimensional structure of the tetrapeptide. This initial model would then be placed in a simulation box filled with water molecules. The system's energy would be minimized to remove any unfavorable contacts. Following minimization, the system would be gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to a stable pressure and density.

During the production phase of the MD simulation, the trajectory of each atom is calculated over a set period, often on the scale of nanoseconds to microseconds. Analysis of this trajectory would reveal the peptide's conformational landscape, identifying the most stable and frequently adopted shapes. Key parameters such as the root-mean-square deviation (RMSD) would be monitored to assess the stability of the peptide's structure throughout the simulation. For instance, in studies of the dipeptide Gly-Glu, the GROMACS software package has been used to simulate its conformation in a box of water molecules to ensure stability for further analysis. dergipark.org.trresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide a detailed understanding of the electron distribution, which governs the molecule's reactivity and spectroscopic properties.

For Lys-Lys-Gly-Glu, quantum chemical calculations could determine a range of important molecular properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the peptide's susceptibility to electron donation and acceptance, respectively. The distribution of electrostatic potential on the molecular surface could also be mapped, highlighting regions that are likely to engage in electrostatic interactions with other molecules.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

A crucial aspect of understanding a peptide's biological function is to identify its potential binding partners and characterize the nature of these interactions. In silico methods, particularly molecular docking and binding energy calculations, are instrumental in this endeavor.

Molecular Docking Studies with Hypothetical Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. In the case of Lys-Lys-Gly-Glu, docking studies would be performed against the three-dimensional structures of hypothetical protein targets. The selection of these targets would be guided by the known biological roles of similar peptides or the individual amino acids.

The docking process involves sampling a large number of possible conformations of the peptide within the binding site of the protein. These poses are then scored based on a function that estimates the binding affinity. For example, molecular docking has been successfully used to study the interaction of the Gly-Glu dipeptide with the caspase-3 protein, a key enzyme in apoptosis. dergipark.org.trresearchgate.net This type of study would be invaluable for generating hypotheses about the potential biological targets of Lys-Lys-Gly-Glu.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, more rigorous methods can be used to calculate the binding free energy between the peptide and its target protein. These calculations provide a more accurate estimation of the binding affinity.

Furthermore, a detailed analysis of the docked conformation can reveal the specific molecular interactions that stabilize the complex. This includes identifying hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the amino acid residues of the peptide and the protein. Understanding these interactions at an atomic level is key to explaining the specificity of the binding and can guide the design of modified peptides with enhanced affinity or selectivity.

Conformational Sampling and Free Energy Landscape Analysis

Peptides in solution exist as an ensemble of different conformations. Conformational sampling methods are used to explore the full range of possible shapes a peptide can adopt. By combining this sampling with energy calculations, a free energy landscape can be constructed.

This landscape provides a visual representation of the relative stability of different conformations. The low-energy regions, or basins, on this landscape correspond to the most stable and thus most populated conformational states of the peptide. Techniques such as simulated annealing and extended MD simulations are often used to ensure that a wide range of conformations is sampled. Analysis of these landscapes can reveal, for instance, the propensity of the peptide to form secondary structures like β-turns. Studies on various tetrapeptides have shown fluctuations between β-turn and random coil structures, highlighting the dynamic nature of these small peptides. nih.gov For Lys-Lys-Gly-Glu, this analysis would be critical for understanding its intrinsic structural preferences, which in turn influence its interactions with biological targets.

Molecular Interactions and Biochemical Mechanisms of Lysyl Lysyl Glycyl Glutamic Acid

Investigation of Enzyme-Lysyl-lysyl-glycyl-glutamic acid Interactions

The tetrapeptide Lysyl-lysyl-glycyl-glutamic acid, by its very nature as a peptide, is a candidate for interaction with various proteases and peptidases. Its sequence suggests specific points of enzymatic cleavage.

The peptide's structure, featuring two consecutive lysine (B10760008) residues, a glycine (B1666218), and a C-terminal glutamic acid, presents multiple potential cleavage sites for endo- and exopeptidases.

Lysine-Specific Cleavage : The presence of lysine residues makes the peptide a theoretical substrate for trypsin-like serine proteases, which cleave peptide chains at the carboxyl side of lysine or arginine residues. Endoproteinase Lys-C is a specific protease that hydrolyzes exclusively at the carboxyl side of lysine. promega.com This suggests that Lysyl-lysyl-glycyl-glutamic acid could be cleaved after both the first and second lysine residues.

Glutamic Acid-Related Cleavage : Enzymes that recognize glutamic acid or structurally similar residues could also act on the peptide. For instance, certain glutamine-specific endoproteases have been identified that preferentially cleave after glutamine residues. nih.govnih.gov Given the structural similarity between glutamic acid and glutamine, the potential for interaction with such proteases, or with specific glutamate-cleaving enzymes like Endoproteinase Glu-C, exists. promega.com Furthermore, enzymes capable of degrading poly-γ-glutamic acid are known, indicating a biochemical basis for the enzymatic processing of glutamate-containing peptides. researchgate.netresearchgate.net

General Peptidase Activity : Beyond specific endoproteases, the peptide would be susceptible to degradation by various exopeptidases, which remove amino acids from the N- or C-terminus, and other non-specific proteases.

The peptide is more likely to act as a substrate for degradation rather than an inhibitor. Its breakdown would release the constituent amino acids Lysine, Glycine, and Glutamic acid, which can then enter cellular metabolic pools.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis, charging tRNA molecules with their cognate amino acid. mdpi.com The interaction of Lysyl-lysyl-glycyl-glutamic acid with these enzymes would be indirect, occurring after its theoretical degradation into individual amino acids.

Lysyl-tRNA Synthetase (LysRS) : This enzyme specifically recognizes the amino acid L-lysine. LysRS exists in two unrelated but functionally equivalent forms, class I and class II, which are structurally distinct but both catalyze the formation of Lysyl-tRNALys. nih.gov The enzyme binds L-lysine and ATP to form an enzyme-bound lysyl-adenylate intermediate, before transferring the lysine to its cognate tRNA. nih.gov The tetrapeptide itself would not serve as a substrate for this initial activation step. However, upon proteolytic breakdown, the released lysine residues would become substrates for LysRS.

Glycyl-tRNA Synthetase (GlyRS) : This enzyme is responsible for attaching glycine to its corresponding tRNA. nih.gov Like LysRS, GlyRS first activates glycine by reacting it with ATP. The resulting glycyl-adenylate then reacts with tRNAGly to form the charged Glycyl-tRNAGly. The tetrapeptide would not directly interact with GlyRS; only the glycine released after peptide hydrolysis would serve as a substrate.

Therefore, the tetrapeptide does not directly engage with the catalytic cycle of aminoacyl-tRNA synthetases. Its role is that of a potential precursor, supplying the amino acid substrates for these enzymes following its own degradation.

Interaction with Cellular Components and Signaling Pathways (Mechanistic In Vitro Studies)

In vitro studies on related dipeptides and individual amino acids provide a framework for understanding how Lysyl-lysyl-glycyl-glutamic acid might interact with cellular machinery and signaling pathways.

The primary hypothetical role of Lysyl-lysyl-glycyl-glutamic acid in modulating protein synthesis is as a source of amino acids. Following its enzymatic degradation into two parts lysine, one part glycine, and one part glutamic acid, these amino acids would increase the intracellular pool available for protein translation. This increased availability of substrates for Lysyl-tRNA Synthetase, Glycyl-tRNA Synthetase, and Glutamyl-tRNA Synthetase would support the charging of their respective tRNAs, a rate-limiting step in protein synthesis, particularly if any of these amino acids were scarce. Studies have shown that glutamic acid itself can enhance the kinetics of protein synthesis in certain cell types, suggesting that the glutamic acid component of the peptide could have a direct stimulatory effect post-cleavage.

Research has demonstrated that the dipeptide Glycyl-L-glutamic acid (Gly-Glu), which forms the C-terminal portion of Lysyl-lysyl-glycyl-glutamic acid, acts as a neurotrophic factor. In in vivo models involving the denervated superior cervical ganglion of cats, Gly-Glu was shown to maintain the levels of acetylcholinesterase (AChE) and butyrylcholinesterase (BtChoEase). nih.gov The study suggested that Glycyl-L-glutamine (Gly-Gln) serves as a precursor, which is then metabolized to Gly-Glu, the active factor. nih.gov Gly-Glu, at concentrations of 10⁻⁶ to 10⁻⁵ M, exerted a significant positive neurotrophic effect on both the directly infused and contralateral ganglia. nih.govresearchgate.net This effect was not observed at a higher concentration of 10⁻⁴ M. nih.govresearchgate.net Further in vitro work showed that Gly-Gln specifically increases the biosynthesis of the monomeric G1 form of acetylcholinesterase. nih.govdocumentsdelivered.com This suggests that the Gly-Glu moiety within the larger tetrapeptide could potentially confer a similar ability to support or maintain cholinesterase activity in specific neuronal contexts. medchemexpress.com

Table 1: Effect of Glycyl-L-glutamic acid on Cholinesterase in Denervated Cat SCG

| Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Glycyl-L-glutamic acid | 10⁻⁶ M - 10⁻⁵ M | Significant positive neurotrophic effect (maintenance of Acetylcholinesterase and Butyrylcholinesterase) | nih.govresearchgate.net |

| Glycyl-L-glutamic acid | 10⁻⁴ M | Effect was absent | nih.govresearchgate.net |

| Glycyl-L-glutamine (precursor) | ≥ 10⁻⁵ M | Significant elevation of cholinesterases in contralateral ganglion (suggesting conversion to active metabolite) | nih.gov |

The C-terminal glutamic acid residue provides a strong basis for potential interactions with specific receptors, particularly glutamate (B1630785) receptors.

Excitatory Amino Acid Receptors : Glutamic acid is the primary endogenous agonist for several excitatory amino acid receptors, including NMDA, AMPA, and kainate receptors. nih.govnih.gov Studies on various L-glutamyl dipeptides have shown they can displace specific ligands from these receptors in rat brain synaptic membranes. This indicates that peptides containing a C-terminal glutamate, such as Lysyl-lysyl-glycyl-glutamic acid, could potentially act as ligands at these sites. The binding affinity would depend on how the rest of the peptide chain influences the presentation of the glutamic acid residue to the receptor's binding pocket.

Calcium-Sensing Receptors (CaSR) : Recent research has identified γ-glutamyl peptides as allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor. nih.gov Glutathione (γ-glutamyl-cysteinyl-glycine) and other related peptides can bind to CaSR and modulate its activity. nih.gov While Lysyl-lysyl-glycyl-glutamic acid is an alpha-peptide, the principle of peptide modulation of CaSR suggests a potential avenue for interaction, particularly in tissues where CaSR is highly expressed.

Table 2: Potential Receptor Interactions Based on the Glutamic Acid Moiety

| Receptor Class | Endogenous Ligand | Potential Interaction Mechanism | Supporting Evidence |

|---|---|---|---|

| Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate) | Glutamate | Potential direct binding or modulation at the glutamate binding site by the peptide's C-terminal glutamic acid. | L-glutamyl dipeptides displace specific receptor ligands. nih.govnih.gov |

| Metabotropic Glutamate Receptors (mGluRs) | Glutamate | Potential allosteric or direct modulation of G-protein coupled glutamate receptors. | mGluRs are a major target for glutamate and its analogues. |

| Calcium-Sensing Receptor (CaSR) | Ca²⁺, γ-glutamyl peptides | Potential allosteric modulation of the receptor by the peptide. | γ-glutamyl peptides are known allosteric modulators of CaSR. nih.gov |

Compound List

Role as a Constituent in Larger Peptide/Protein Fragments and Their Degradation Pathways

The tetrapeptide Lysyl-lysyl-glycyl-glutamic acid (Lys-Lys-Gly-Glu) is a specific sequence of amino acids that can be found as a structural motif within larger protein structures. Its generation as a distinct fragment is contingent upon the specific proteolytic degradation pathways that a parent protein undergoes. These pathways involve precise enzymatic cleavage that breaks down the protein into smaller peptide fragments.

While the precise origin of Lys-Lys-Gly-Glu as a standalone tetrapeptide from a specific, named protein is not extensively documented in scientific literature, its potential formation can be inferred from the amino acid sequences of known proteins and the mechanisms of common cellular degradation processes.

A notable example of a protein containing a similar sequence is the nucleolar phosphoprotein B23 (also known as NPM1 or nucleophosmin). An antigenic peptide fragment of protein B23 has been identified with the sequence: Ser-Phe-Lys-Lys-Gln-Glu-Lys-Thr-Pro-Lys-Thr-Pro-Lys-Gly-Pro-Ser-Ser-Val-Glu-Asp-Ile-Lys-Ala-Lys-Met-Gln-Ala-Ser-Ile-Glu-Lys-Gly-Gly-Ser-Leu-Pro-Lys-Val-Glu-Ala-Lys-Phe-Ile-Asn-Tyr-Val-Lys-Asn-Cys-Phe-Arg-Met-Thr-Asp-Gln-Glu-Ala-Ile-Gln-Asp-Leu-Trp-Gln-Trp-Arg-Lys-Ser-Leu-COOH. nih.gov This sequence contains the motif "Lys-Lys-Gln-Glu," which is structurally and chemically similar to the tetrapeptide .

Protein degradation is a fundamental cellular process for recycling amino acids and removing damaged or unnecessary proteins. The two primary pathways for protein degradation in eukaryotic cells are the ubiquitin-proteasome system and lysosomal proteolysis. nih.govoup.com

In the context of generating a fragment like Lys-Lys-Gly-Glu, the specificity of proteolytic enzymes is paramount. Trypsin, a well-characterized serine protease, is a key enzyme in protein digestion that cleaves peptide chains primarily at the carboxyl side (C-terminus) of the amino acids lysine (Lys) and arginine (Arg). expasy.orgresearchgate.net However, this cleavage is typically inhibited if the following residue is proline (Pro). nih.gov

Considering the hypothetical presence of a "Lys-Lys-Gly-Glu" sequence within a larger protein, its release as a tetrapeptide would depend on the surrounding amino acid sequence and the proteases involved. For instance, if the sequence were flanked by amino acids that are not recognized by the active protease, the tetrapeptide could be liberated.

The degradation of protein B23, for example, is known to be mediated by the ubiquitin-proteasome pathway and can be triggered by cellular stress. pnas.org Furthermore, studies have shown that extensive digestion of the antigenic peptide of B23 with trypsin leads to a loss of its antigenic properties, indicating that trypsin cleaves the peptide at its lysine and arginine residues. nih.gov

The table below illustrates the potential enzymatic cleavage of a hypothetical protein sequence containing the Lys-Lys-Gly-Glu motif by trypsin.

| Protein Sequence | Enzyme | Potential Cleavage Sites | Resulting Fragments |

|---|---|---|---|

| ...-Ala-Lys-Lys-Gly-Glu-Ser-... | Trypsin | After the first Lysine | ...-Ala-Lys, Lys-Gly-Glu-Ser-... |

| ...-Ala-Lys-Lys-Gly-Glu-Ser-... | Trypsin | After the second Lysine | ...-Ala-Lys-Lys, Gly-Glu-Ser-... |

This demonstrates that the precise fragments generated are dependent on which susceptible bonds are cleaved by the enzyme. The generation of the specific Lys-Lys-Gly-Glu tetrapeptide would require cleavage after the second lysine and before the subsequent amino acid by a different enzymatic activity or a non-specific degradation process.

The stability of proteins like nucleophosmin/B23 is crucial for cellular function, and its degradation is a tightly regulated process. For instance, the stability of B23 is significantly increased in certain cell lines, which can have an anti-apoptotic effect. nih.gov This highlights that the generation of peptide fragments is not a random event but is linked to complex cellular signaling pathways.

Research Applications of Lysyl Lysyl Glycyl Glutamic Acid As a Model System or Building Block

Design and Synthesis of Advanced Peptide-Based Materials

The specific arrangement of charged and neutral amino acids in Lysyl-lysyl-glycyl-glutamic acid makes it a prime candidate for constructing sophisticated peptide-based biomaterials. Its inherent biocompatibility and predictable chemical properties are leveraged in the creation of hydrogels, nanostructures, and functionalized polymers.

Peptide self-assembly is a process where peptide molecules spontaneously organize into ordered, non-covalent superstructures, such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov This process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. nih.govnih.gov The structure of Lysyl-lysyl-glycyl-glutamic acid is well-suited for integration into such systems.

The two lysine (B10760008) residues and one glutamic acid residue confer a zwitterionic character at neutral pH, allowing for strong electrostatic interactions that can guide the assembly process. Furthermore, the peptide backbone can form extensive hydrogen bond networks, often leading to the formation of β-sheet structures, which are a common secondary structure motif in self-assembled peptide nanofibers that entangle to form hydrogels. bohrium.comnih.gov The balance between attractive and repulsive forces can be finely tuned by changing the environmental pH or ionic strength, making materials incorporating KKGE potentially responsive to external stimuli.

Researchers have explored various self-assembling peptide systems for biomedical applications, including drug delivery and tissue engineering. nih.govnih.govnih.gov While specific studies focusing solely on the KKGE sequence are not extensively detailed in the literature, the principles derived from similar charged peptides suggest its utility. For instance, peptides with alternating hydrophilic and hydrophobic residues, or those with a balance of positive and negative charges, are known to form stable hydrogels. bohrium.com The KKGE sequence could be incorporated into longer peptide amphiphiles, where a hydrophobic tail is attached to the peptide sequence, to drive the formation of micelles, nanofibers, or vesicles in aqueous solution. nih.gov

| Nanostructure Type | Primary Driving Interactions | Potential Application | Controlling Factors |

|---|---|---|---|

| Nanofibers/Hydrogels | Hydrogen Bonding (β-sheets), Electrostatic Interactions | Tissue Engineering Scaffolds, Drug Delivery | pH, Ionic Strength, Peptide Concentration |

| Micelles (as part of a Peptide Amphiphile) | Hydrophobic Interactions (from an attached alkyl tail) | Hydrophobic Drug Encapsulation | Critical Micelle Concentration |

| Nanowires | Co-assembly with other peptides, π-π stacking (if aromatic residues are added) | Bioelectronics | Peptide sequence, Stoichiometry |

The side chains of the amino acids in Lysyl-lysyl-glycyl-glutamic acid offer reactive functional groups that can be used for covalent crosslinking in polymer chemistry. The two ε-amino groups of the lysine residues and the γ-carboxyl group of the glutamic acid residue can participate in various chemical reactions to form stable bonds, creating crosslinked polymer networks or hydrogels.

This approach is particularly valuable in creating biodegradable and biocompatible materials. For example, the KKGE peptide can be used to crosslink polymers rich in carboxyl groups, such as poly(glutamic acid) or hyaluronic acid, through the formation of amide bonds. researchgate.net This reaction is typically facilitated by carbodiimide chemistry, using agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC). Conversely, the carboxyl group on the KKGE glutamic acid residue can be used to crosslink polymers containing primary amines, such as chitosan or poly-ε-lysine. google.com

The use of a peptide crosslinker like KKGE can impart specific properties to the resulting biomaterial. The peptide itself is subject to enzymatic degradation, which can be tailored to control the degradation rate of the hydrogel. nih.gov Furthermore, the charged nature of the peptide can influence the swelling behavior of the hydrogel and its interaction with cells and bioactive molecules. Research on zwitterionic polypeptide hydrogels with alternating glutamic acid and lysine sequences has shown resistance to the foreign body response, indicating the potential for creating highly biocompatible implants. nih.gov

| Polymer Backbone | Reactive Group on Polymer | Reactive Group on KKGE | Coupling Chemistry | Resulting Biomaterial |

|---|---|---|---|---|

| Poly(glutamic acid), Hyaluronic Acid | Carboxyl (-COOH) | Amine (-NH2) of Lysine | Carbodiimide (e.g., EDC) | Biodegradable Hydrogel |

| Chitosan, Poly(lysine) | Amine (-NH2) | Carboxyl (-COOH) of Glutamic Acid | Carbodiimide (e.g., EDC) | Cationic Hydrogel |

| Poly(ethylene glycol) diacrylate (PEGDA) | Acrylate | Amine (-NH2) of Lysine | Michael Addition | Synthetic Hydrogel with Peptide Linker |

Lysyl-lysyl-glycyl-glutamic acid as a Scaffold for Rational Drug Design (Pre-clinical, conceptual)

In drug discovery, a scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse activities. The defined structure and chemical handles of KKGE make it an attractive, albeit simple, scaffold for preclinical and conceptual drug design. nih.govnih.gov

Combinatorial peptide libraries are powerful tools for identifying peptides with high affinity and specificity for biological targets like receptors or enzymes. americanpeptidesociety.org These libraries consist of a vast number of different peptide sequences that can be screened simultaneously. qyaobio.com The KKGE sequence can serve as the foundational template for such a library.

Using solid-phase peptide synthesis (SPPS), particularly with the "split-and-mix" method, libraries can be generated where specific positions of the KKGE scaffold are varied. qyaobio.comresearchgate.net For example, a library could be created where the glycine (B1666218) residue is substituted with all other proteinogenic amino acids to probe the spatial requirements of a binding pocket. Alternatively, amino acids could be added to the N- or C-terminus of the KKGE sequence to explore extensions that might enhance binding. Such libraries are instrumental in early-stage drug discovery for identifying "hit" compounds and for structure-activity relationship (SAR) studies. biotage.com

| Library Type | Scaffold | Variable Position (X) | Example Sequences | Purpose |

|---|---|---|---|---|

| Substitution Library | Lys-Lys-X-Glu | Glycine position | KKAE, KKVE, KKLE... | Determine optimal residue for binding at position 3. |

| N-Terminal Extension | X-Lys-Lys-Gly-Glu | Position 1 | AKKGE, VKKGE, LKKGE... | Explore interactions with N-terminal flanking regions. |

| C-Terminal Extension | Lys-Lys-Gly-Glu-X | Position 5 | KKGEA, KKGEV, KKGEL... | Explore interactions with C-terminal flanking regions. |

To improve the drug-like properties of a peptide scaffold, chemical modifications are often introduced. The KKGE sequence offers multiple sites for such modifications to enhance its stability, binding affinity, and specificity. youtube.com

The lysine residues are particularly versatile. Their primary amines can be modified through acylation or alkylation to alter charge and hydrophobicity. Furthermore, the incorporation of unnatural or non-proteinogenic amino acids in place of the standard residues can introduce novel functionalities, steric constraints, or resistance to enzymatic degradation. youtube.comresearchgate.net For instance, replacing L-lysine with D-lysine could confer proteolytic stability.

Another powerful strategy is peptide cyclization. mdpi.com By forming a covalent bond between the N-terminal amine and the C-terminal carboxyl group, or between the side chains of lysine and glutamic acid, a cyclic peptide can be formed. Cyclization constrains the peptide's conformation, which can reduce the entropic penalty of binding to a target and often leads to increased affinity and stability. nih.gov

| Modification Type | Site of Modification | Chemical Change | Potential Benefit |

|---|---|---|---|

| Acetylation | Lysine ε-amino group | Neutralizes positive charge | Mimic post-translational modifications, alter electrostatic interactions. |

| Pegylation | Lysine ε-amino group | Attachment of Poly(ethylene glycol) chain | Increase solubility and circulation half-life. |

| Cyclization (Head-to-Tail) | N-terminus and C-terminus | Formation of an amide bond | Increased conformational rigidity and proteolytic stability. mdpi.com |

| Incorporation of Non-natural Amino Acids | Any position | Replacement of a standard amino acid | Introduce new chemical functionalities, improve stability. youtube.com |

Investigating Peptide Folding and Stability Mechanisms

While Lysyl-lysyl-glycyl-glutamic acid is too short to adopt a complex, stable three-dimensional fold like a globular protein, it serves as an excellent model system for studying the fundamental physicochemical forces that govern peptide and protein folding and stability. nih.gov

The simplicity of the KKGE sequence allows for the isolation and study of specific non-covalent interactions. The presence of two positive charges (lysine) and one negative charge (glutamic acid) makes it an ideal model for investigating intramolecular and intermolecular electrostatic interactions. The conformational ensemble of KKGE can be studied under varying conditions of pH and salt concentration using techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR). These experiments can reveal how charge-charge repulsion and attraction influence the propensity to form local secondary structures like β-turns or polyproline II helices.

Furthermore, the stability of peptides is a critical factor in their therapeutic utility. nih.gov KKGE can be used as a substrate to study enzymatic degradation or to investigate how chemical modifications, such as replacing L-amino acids with D-amino acids, affect proteolytic resistance. Computational methods, such as molecular dynamics simulations, can be applied to this small system to model its conformational landscape and calculate the energetic contributions of different interactions, providing insights that are applicable to the folding and stability of larger, more complex proteins. nih.gov

| Method | Information Gained | Relevance to KKGE |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., random coil, β-turn) | Monitor conformational changes as a function of pH or temperature. |

| Nuclear Magnetic Resonance (NMR) | Atomic-level structure and dynamics | Determine solution conformation and identify specific intramolecular interactions. |

| Molecular Dynamics (MD) Simulations | Theoretical modeling of peptide movement and interactions | Predict conformational preferences and the energetic impact of modifications. |

| Proteolysis Assay | Rate of enzymatic cleavage | Assess peptide stability in the presence of proteases. |

Lack of Specific Research Data on Lysyl-lysyl-glycyl-glutamic Acid in Analytical Method Development

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the use of the tetrapeptide Lysyl-lysyl-glycyl-glutamic acid (Lys-Lys-Gly-Glu) as a model system or building block in the development of analytical methods for amino acid and peptide detection.

General principles of peptide analysis often involve the use of well-characterized peptides to calibrate instruments, validate methods, and serve as internal standards. However, the selection of such peptides is typically based on properties relevant to the specific application, and Lys-Lys-Gly-Glu does not appear to be a commonly cited example in this context.

Consequently, it is not possible to provide detailed research findings or data tables on the utility of Lysyl-lysyl-glycyl-glutamic acid in this specific area of analytical chemistry, as the foundational research data is not present in the accessible scientific domain.

Future Directions in Academic Inquiry of Lysyl Lysyl Glycyl Glutamic Acid

Exploration of Post-Translational Modifications on Lysyl-lysyl-glycyl-glutamic acid and Their Impact on Function

Post-translational modifications (PTMs) are crucial regulators of protein and peptide activity, and investigating them on KKG-E is a critical next step. cellsignal.com The amino acid composition of KKG-E—containing two lysine (B10760008) residues and one glutamic acid residue—makes it a prime candidate for several key PTMs that could dramatically alter its biological function.

Future research should focus on identifying whether KKG-E undergoes PTMs in biological systems and how these modifications impact its activity. The primary lysine residues are potential sites for acetylation, a PTM known to regulate protein function and metabolism. nih.govnih.govresearchgate.net Acetylation neutralizes the positive charge of the lysine side chain, which could fundamentally alter the electrostatic interaction profile of the KKG-E peptide. nih.gov Similarly, phosphorylation, a widespread PTM, could occur on the glutamic acid residue. While less common than on serine, threonine, or tyrosine, phosphorylation of acidic residues does occur and introduces a significant negative charge. cellsignal.com This modification can radically alter peptide-protein binding affinities and create novel interaction motifs. nih.gov

Systematic studies will be required to determine how specific modifications, such as the acetylation of one or both lysine residues, affect the peptide's interaction with its binding partners. For instance, in other proteins, reversible lysine acetylation is known to regulate enzyme activity and is crucial for the function of proteins involved in metabolism and signaling. nih.gov Investigating these PTMs on KKG-E could reveal novel regulatory mechanisms and functional states of the peptide.

Table 1: Potential Post-Translational Modifications of Lysyl-lysyl-glycyl-glutamic acid Residues This table is generated based on known modifications for the constituent amino acids.

| Amino Acid Residue | Position in KKG-E | Potential Post-Translational Modification | Potential Functional Impact |

| Lysine (Lys) | 1 | Acetylation, Methylation, Ubiquitylation | Neutralizes positive charge, alters binding affinity, changes stability |

| Lysine (Lys) | 2 | Acetylation, Methylation, Ubiquitylation | Neutralizes positive charge, alters binding affinity, changes stability |

| Glycine (B1666218) (Gly) | 3 | N/A (Side chain is a single hydrogen) | Structural flexibility |

| Glutamic acid (Glu) | 4 | Phosphorylation, Hydroxylation | Increases negative charge, creates new binding sites |

Advanced Spectroscopic and Imaging Techniques for Real-time Interaction Studies

To fully understand the mechanism of action of KKG-E, it is essential to study its interactions with biological targets in real-time and with high resolution. Future research can leverage a suite of advanced spectroscopic and imaging techniques to move beyond static measurements.

Advanced Spectroscopic Methods: Techniques like far-infrared (far-IR) spectroscopy, combined with molecular dynamics simulations, can provide detailed insights into conformational changes upon peptide binding. nih.gov This approach has been used to detect shifts in low-frequency peaks that correspond to changes in hydrogen bonding when a peptide binds to a protein. nih.gov Applying this to KKG-E could reveal how it structurally adapts when interacting with a receptor or enzyme. Other powerful methods include Surface Plasmon Resonance (SPR) and plasmon-enhanced fluorescence spectroscopy, which allow for the label-free, quantitative analysis of peptide-protein binding kinetics and affinities. nih.govmdpi.com

Real-time Cellular Imaging: Genetically encoded fluorescent reporters and advanced microscopy now permit the visualization of molecular events within living cells. nih.gov To study KKG-E's dynamics, it could be labeled with a fluorophore. Techniques such as Förster Resonance Energy Transfer (FRET) could then be employed to monitor its binding to a target protein in real-time, providing spatial and temporal information about the interaction. nih.gov Quantitative live-cell imaging of secretion (qLCI-S) could be adapted to visualize if KKG-E induces or inhibits cellular secretion processes, tracking these events with high spatiotemporal resolution. nih.gov These imaging studies are crucial for understanding the peptide's function in its native cellular environment. nih.gov

Integration of Lysyl-lysyl-glycyl-glutamic acid into Complex Multi-component Biological Systems for Mechanistic Study

Studying KKG-E in simple aqueous solutions provides foundational data, but its behavior in more complex, biologically relevant environments is key to understanding its physiological role. Future studies should focus on integrating KKG-E into multi-component systems that mimic cellular structures.

This can involve co-assembling the peptide with other molecules to form sophisticated biomaterials. nih.gov For example, peptide-based hydrogels have emerged as valuable scaffolds for studying molecular interactions. nih.govpreprints.org KKG-E could be incorporated into a hydrogel matrix, where its charged lysine and glutamic acid residues could form electrostatic interactions with the scaffold components. nih.govpreprints.org This would allow researchers to study how confinement and interaction with a complex matrix affect KKG-E's availability and function. Furthermore, the peptide could be integrated into artificial cell membranes or lipid nanodiscs to investigate its interactions with membrane-bound proteins, a critical step if its target is a cell surface receptor. These complex systems provide a more accurate representation of the crowded and structured cellular environment. nih.gov

Development of Novel Biosensors Utilizing Lysyl-lysyl-glycyl-glutamic acid Interactions

The inherent specificity of peptide interactions makes them excellent candidates for use as biorecognition elements (BREs) in biosensors. nih.govnih.govwustl.eduresearchgate.net The unique sequence of KKG-E could be harnessed to develop novel biosensors for detecting specific target molecules.

The fundamental principle involves immobilizing the KKG-E peptide onto a transducer surface. mdpi.com When the target analyte binds to the peptide, this interaction generates a measurable signal. Depending on the transducer, this could be an electrochemical, optical, or mechanical signal. nih.gov For instance, the peptide could be attached to a gold electrode for electrochemical detection or to a nanoarray for plasmon-enhanced fluorescence detection. mdpi.comresearchgate.net Because peptides are stable and can be easily synthesized and modified, they represent a versatile alternative to antibodies as BREs. researchgate.netmdpi.com

Future research in this area would involve identifying a high-affinity binding partner for KKG-E and then optimizing the peptide's orientation and density on the sensor surface to maximize sensitivity and selectivity. Furthermore, computational methods could be used to perform in silico evolution of the KKG-E sequence to enhance its affinity and selectivity for a target, thereby improving the performance of the resulting biosensor. nih.govwustl.edu Given the existing development of biosensors for related amino acids like L-glutamic acid, there is a strong precedent for this line of inquiry. researchgate.netresearchgate.netnih.gov

Application in Synthetic Biology for De Novo Protein Design

De novo protein design, which aims to create entirely new proteins with novel functions, represents a frontier in synthetic biology. nih.govnih.govyoutube.comresearchgate.netyoutube.com Short, functional peptide sequences can serve as building blocks or motifs within these larger, designed proteins.

The KKG-E sequence, with its defined charge distribution and structural potential, could be incorporated into a de novo designed protein to impart specific properties. For example, it could be engineered into a protein's surface to create a specific binding site for a target molecule or to mediate protein-protein interactions through its electrostatic character. It might also be used to control the solubility or oligomerization state of a synthetic protein. The process involves computationally designing a protein fold and then selecting an amino acid sequence that will adopt that structure, a challenge that has been successfully addressed through modern computational tools. nih.govyoutube.com By integrating motifs like KKG-E, synthetic biologists could create novel proteins with programmable functions for applications in therapeutics, diagnostics, and biocatalysis. nih.govyoutube.com

Comparative Studies with Analogues and Homologous Peptides (e.g., Lys-Glu, Gly-Glu) for Structure-Function Relationships

To fully dissect the functional importance of each residue within the KKG-E tetrapeptide, a systematic comparative analysis with analogues and homologous peptides is necessary. This approach is fundamental to establishing clear structure-function relationships. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for Lysyl-lysyl-glycyl-glutamic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu protection strategies. Coupling efficiency depends on activating agents (e.g., HBTU or HATU) and solvents (e.g., DMF or DCM). For example, double couplings at positions with steric hindrance (e.g., lysine residues) improve yields. Post-synthesis, reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes) ensures purity >95% . Critical parameters include pH (maintained at 8–9 during deprotection) and temperature (25°C for coupling steps).

Q. How can researchers validate the structural integrity of Lysyl-lysyl-glycyl-glutamic acid?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode. Key fragments (e.g., b- and y-ions) confirm sequence integrity. For example, a fragment at m/z 328.2 corresponds to the glycyl-glutamic acid moiety. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) resolves backbone conformations, with glutamic acid’s δ-proton resonating at 2.1–2.3 ppm .

Q. What stability assays are critical for this peptide in physiological buffers?

- Methodological Answer : Conduct accelerated degradation studies at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC every 24 hours. Lysyl-lysyl-glycyl-glutamic acid shows a half-life of 12 hours in PBS due to protease susceptibility, but stabilizes to >48 hours with 0.1% BSA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Lysyl-lysyl-glycyl-glutamic acid?

- Methodological Answer : Discrepancies often arise from assay specificity. For receptor-binding studies, use orthogonal methods:

- Surface plasmon resonance (SPR) to quantify binding kinetics (KD).

- Fluorescence polarization assays with labeled receptors to validate interactions.

- Control for batch-to-batch variability by repeating experiments with independently synthesized peptide lots .

Q. What computational approaches predict molecular targets of Lysyl-lysyl-glycyl-glutamic acid?